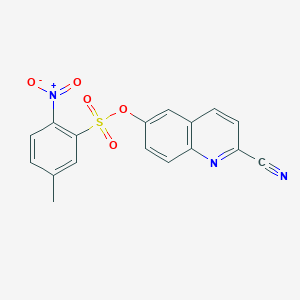
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is a chemical compound with the molecular formula C17H11N3O4S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group attached to a quinoline ring and a nitrobenzenesulfonate group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Sulfonation: The nitrobenzenesulfonate group is introduced through sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoquinoline: Lacks the nitrobenzenesulfonate group, making it less reactive in certain chemical reactions.
5-Methyl-2-nitrobenzenesulfonate: Lacks the quinoline ring, limiting its applications in biological studies.
Quinoline N-oxide: Contains an oxidized quinoline ring, differing in reactivity and applications.
Uniqueness
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is unique due to the combination of the cyano, quinoline, and nitrobenzenesulfonate groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918400-84-7 |
|---|---|
Molekularformel |
C17H11N3O5S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2-cyanoquinolin-6-yl) 5-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-16(20(21)22)17(8-11)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI-Schlüssel |
OKVGDQUMUQTHAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


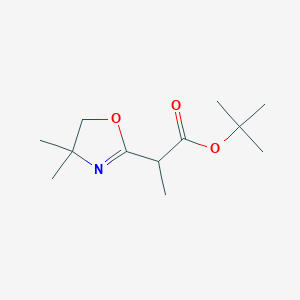
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)


![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
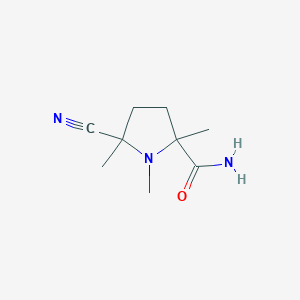
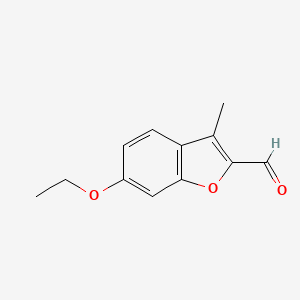

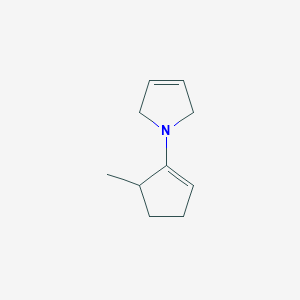

![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)

